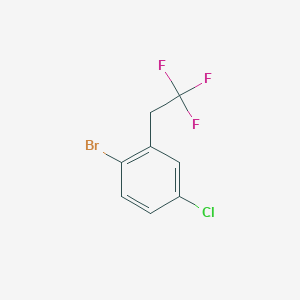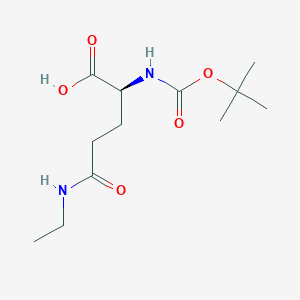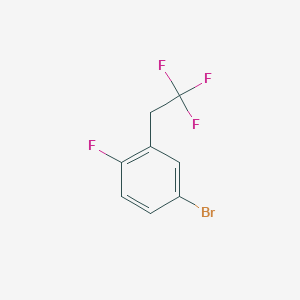
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Vue d'ensemble
Description
“4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the CAS Number: 1186195-21-0 . It has a molecular weight of 257.03 . The IUPAC name for this compound is 4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene” is 1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Synthesis and Reactivity
1-Bromo-3,5-bis(trifluoromethyl)benzene has been identified as a versatile starting material for organometallic synthesis. The compound can be prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media. This allows for a number of synthetically useful reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Radiosynthesis of fluoromethyl-benzenes also involves the use of bromo analogues of the compound. 1-[18F]Fluoromethyl-4-methyl-benzene, for instance, was prepared from its bromo analogue, demonstrating the potential of these compounds in creating bifunctional labeling agents through nucleophilic substitution reactions (Namolingam et al., 2001).
Coordination Chemistry
In the realm of coordination chemistry, the reactions of 1,3-bis(bromomethyl)-2-fluorobenzene have been used to yield [3.3]-m-cyclophanes. These reactions have led to the creation of fluorocryptands and their metal ion complexes, revealing the utility of such compounds in creating novel coordination complexes (Plenio et al., 1997).
Polymer and Material Synthesis
In material science, specifically in polymer synthesis, versatile intermediates like 4-bromo(trifluorovinyloxy)benzene have been utilized to undergo Suzuki coupling reactions, creating new aryltrifluorovinylether chromophore monomers. These monomers have been polymerized to form polymers with high molecular weights, superb thermal stability, and excellent processability. Such developments highlight the role of these compounds in the synthesis of materials with tailored properties (Neilson et al., 2007).
Organic Synthesis and Catalysis
The compound Selectfluor F-TEDA-BF4, structurally related to bromo and fluoro benzene derivatives, serves as a mediator or catalyst in various organic synthesis processes. Its uses range from selective iodination, bromination, chlorination, and other functionalizations of organic compounds. This showcases the compound's versatility in organic synthesis and catalysis (Stavber & Zupan, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-6-1-2-7(10)5(3-6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLWAVHDOTYLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



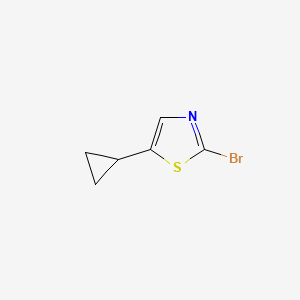
![3-Bromo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1521722.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
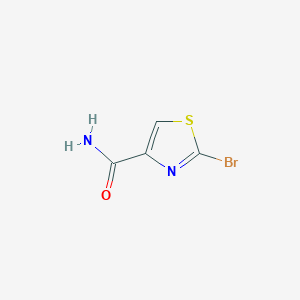
![4-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521730.png)
![tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1521731.png)
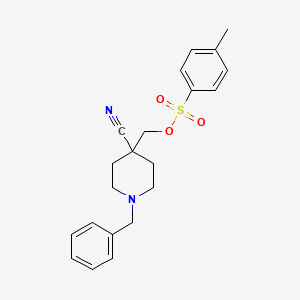
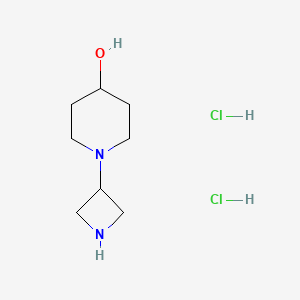
![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)
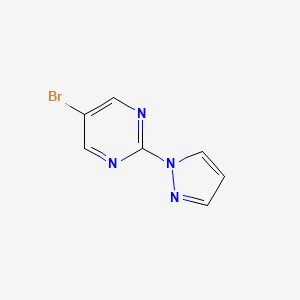
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)
